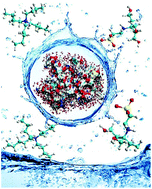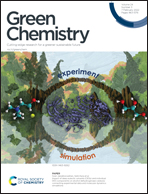Good's buffers as a basis for developing self-buffering and biocompatible ionic liquids for biological research†
Green Chemistry Pub Date: 2014-03-18 DOI: 10.1039/C4GC00328D
Abstract
This work reports a promising approach to the development of novel self-buffering and biocompatible ionic liquids for biological research in which the anions are derived from biological buffers (Good's buffers, GB). Five Good's buffers (Tricine, TES, CHES, HEPES, and MES) were neutralized with four suitable hydroxide bases (1-ethyl-3-methylimidazolium, tetramethylammonium, tetraethylammonium, and tetrabutylammonium) producing 20 Good's buffer ionic liquids (GB-ILs). The presence of the buffering action of the synthesized GB-ILs was ascertained by measuring their pH-profiles in water. Moreover, a series of mixed GB-ILs with wide buffering ranges were formulated as universal buffers. The impact of GB-ILs on bovine serum albumin (BSA), here used as a model protein, is discussed and compared with more conventional ILs using spectroscopic techniques, such as infrared and dynamic light scattering. They appear to display, in general, a greater stabilizing effect on the protein secondary structure than conventional ILs. A molecular docking study was also carried out to investigate on the binding sites of GB-IL ions to BSA. We further used the QSAR-human serum albumin binding model, log K(HSA), to calculate the binding affinity of some conventional ILs/GB-ILs to HSA. The toxicity of the GB and GB-ILs was additionally evaluated revealing that they are non-toxic against Vitro fischeri. Finally, the GB-ILs were also shown to be able to form aqueous biphasic systems when combined with aqueous solutions of inorganic or organic salts, and we tested their extraction capability for BSA. These systems were able to extract BSA with an outstanding extraction efficiency of 100% in a single step for the GB-IL-rich phase, and, as a result, the use of GB-IL-based ABS for the separation and extraction of other added-value biomolecules is highly encouraging and worthy of further investigation.

Recommended Literature
- [1] Double-hybrid density functionals: merging wavefunction and density approaches to get the best of both worlds
- [2] Potential application of an injectable hydrogel scaffold loaded with mesenchymal stem cells for treating traumatic brain injury
- [3] Ag-catalyzed C–H/C–C bond functionalization
- [4] Determination of essential and toxic total elements in premature human milk by inductively coupled plasma mass spectrometry (ICP-ORC-MS), using an octopole reaction cell
- [5] A copper–platinum nanoplatform for synergistic photothermal and chemodynamic tumor therapy via ROS outburst and GSH exhaustion†
- [6] In situ oxalate formation during hydrothermal synthesis of uranyl hybrid materials†
- [7] Realistic intake of a flavanol-rich soluble cocoa product increases HDL-cholesterol without inducing anthropometric changes in healthy and moderately hypercholesterolemic subjects
- [8] Front cover
- [9] Selective benzylic Csp3–H bond activations mediated by a phosphorus–nitrogen PN3P-nickel complex†
- [10] Correction: First-principles computational studies on layered Na2Mn3O7 as a high-rate cathode material for sodium ion batteries










